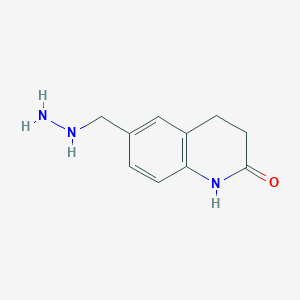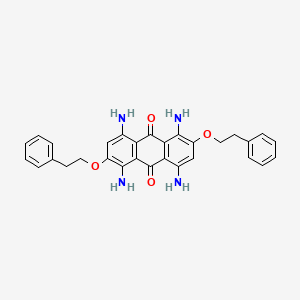
1,4,5,8-Tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene-9,10-dione to introduce nitro groups at the desired positions. This is followed by reduction of the nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The phenethoxy groups can be introduced through nucleophilic substitution reactions using phenethoxy halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and isolation of the final product. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The phenethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenethoxy halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
科学研究应用
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2,6-diphenethoxyanthracene-9,10-dione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenethoxy groups enhance its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar in structure but lacks the phenethoxy groups, resulting in different chemical and biological properties.
2,6-Diphenethoxyanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
1,4-Diamino-2,3-diphenethoxyanthracene-9,10-dione: Contains fewer amino groups, leading to different electronic and steric properties.
Uniqueness
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione is unique due to the presence of both amino and phenethoxy groups, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in materials science, medicinal chemistry, and industrial processes.
属性
CAS 编号 |
83423-03-4 |
|---|---|
分子式 |
C30H28N4O4 |
分子量 |
508.6 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)30(36)26-24(29(25)35)20(32)16-22(28(26)34)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
InChI 键 |
LJRXFFPNNBNTBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OCCC5=CC=CC=C5)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


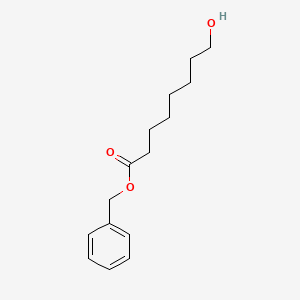



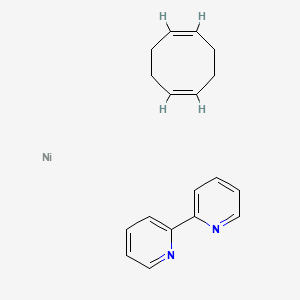

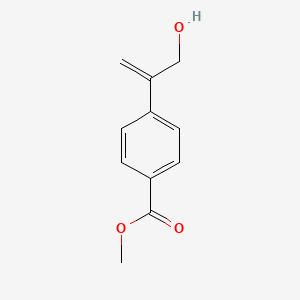
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)



